molecular formula C16H19N3 B1223160 4-(Diethylamino)azobenzene CAS No. 2481-94-9

4-(Diethylamino)azobenzene

Cat. No. B1223160
CAS RN: 2481-94-9
M. Wt: 253.34 g/mol
InChI Key: SJJISKLXUJVZOA-UHFFFAOYSA-N
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Description

4-(Diethylamino)azobenzene, also known as Solvent Yellow 56 or N,N-Diethyl-4-(phenylazo)aniline, is a chemical compound with the molecular formula C16H19N3 . It has a molecular weight of 253.349 .


Molecular Structure Analysis

The molecular structure of 4-(Diethylamino)azobenzene consists of two phenyl rings connected by an azo bond .


Physical And Chemical Properties Analysis

4-(Diethylamino)azobenzene has a molecular weight of 253.35 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Photonics and Optoelectronics

4-(Diethylamino)azobenzene is utilized in photonics due to its ability to undergo reversible photoisomerization. This property is harnessed in the development of optical data storage devices and light-driven actuators. The compound’s isomerization can be triggered by specific wavelengths of light, making it a candidate for creating high-density storage media that can be written and erased with light .

Chemical Sensing

The unique photochemical properties of azobenzene derivatives make them suitable for chemical sensing applications. They can be designed to change their optical properties in response to the presence of specific ions or molecules, allowing for the development of sensors that can detect environmental pollutants or hazardous chemicals with high sensitivity .

Microfabrication

In microfabrication, 4-(Diethylamino)azobenzene can be used to create microscale patterns on surfaces. Its photosensitivity enables the formation of precise patterns through photolithography, which is essential for fabricating microelectromechanical systems (MEMS) and other miniaturized devices .

Biological Applications

The reversible isomerization of azobenzene compounds has been explored for controlling biological processes. For instance, they can be incorporated into biomolecules to regulate protein functions or gene expression with light, providing a tool for optogenetics and other areas of photobiology .

Organic Transistors

Azobenzene derivatives, including 4-(Diethylamino)azobenzene, show promise in the field of organic electronics. Their ability to switch between different isomeric forms upon light exposure can be used to modulate the conductivity of organic transistors, leading to the development of photoswitchable electronic devices .

Drug Delivery Systems

The light-responsive nature of azobenzene derivatives is being investigated for controlled drug release. These compounds can be part of drug delivery systems where the release of the therapeutic agent can be triggered by light, allowing for targeted and timed release in specific areas of the body .

Safety And Hazards

4-(Diethylamino)azobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Azobenzenes, including 4-(Diethylamino)azobenzene, continue to arouse academic interest due to their rich chemistry, versatile design, robust photoswitching process, and biodegradability . Future research areas for azobenzenes include chemical sensing, organic transistors, and cell signaling .

properties

IUPAC Name

N,N-diethyl-4-phenyldiazenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-3-19(4-2)16-12-10-15(11-13-16)18-17-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJISKLXUJVZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041745, DTXSID901024696
Record name C.I. Solvent Yellow 56
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-4-((E)-phenyldiazenyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethylamino)azobenzene

CAS RN

2481-94-9, 87986-73-0
Record name Solvent Yellow 56
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2481-94-9
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Record name C.I. Solvent Yellow 56
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Diethylamino)azobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102374
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Record name Benzenamine, N,N-diethyl-4-(2-phenyldiazenyl)-
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Record name C.I. Solvent Yellow 56
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-4-((E)-phenyldiazenyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethyl-p-(phenylazo)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.834
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Record name SOLVENT YELLOW 56
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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